3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-19-15-7-4-13(10-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHDIOSSNNOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenyl sulfone intermediate, which can be achieved through the sulfonylation of 4-fluorophenyl compounds using sulfonyl chlorides under basic conditions . The benzo[d]thiazolyl moiety can be introduced via a condensation reaction with 2-methylbenzo[d]thiazole . The final step involves coupling the sulfonyl and benzo[d]thiazolyl intermediates with a propanamide linker under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide exhibits significant biological activity due to its ability to interact with various molecular targets. The following sections highlight its potential applications in medicinal chemistry:
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole moieties have shown promising anticancer properties. The interactions of this compound with specific enzymes or receptors involved in cancer pathways could lead to the development of novel anticancer therapies. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Thiazole derivatives have been explored as COX inhibitors, indicating that this compound may also possess similar properties .
Anticonvulsant Activity
Thiazole-bearing compounds have been identified as having anticonvulsant properties. For example, related structures have demonstrated efficacy in animal models for epilepsy by modulating neurotransmitter release and neuronal excitability . This suggests that this compound may also exhibit similar activity.
Industrial Applications
In addition to its medicinal uses, this compound could find applications in materials science due to its unique chemical properties. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it suitable for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[d]thiazolyl moiety may interact with specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
Key Observations:
Sulfonyl Group Variations: The 4-fluorophenylsulfonyl group in the target compound and Bicalutamide contrasts with non-fluorinated sulfonyl groups in compounds like 71644-03-6 (). Fluorination typically enhances lipophilicity and metabolic resistance .
Amide Chain Flexibility : The propanamide chain in the target compound and ICatS allows conformational flexibility, whereas shorter acetamide chains (e.g., 850348-59-3) may restrict binding interactions .
Heterocyclic Moieties: The 2-methylbenzo[d]thiazole group in the target compound is analogous to benzoxazole/benzothiazole derivatives in , which are known for kinase or protease inhibition .
Pharmacological Potential (Inferred from Analogues)
- Benzothiazole Bioactivity : Derivatives like 850348-59-3 () show that benzothiazole moieties enhance binding to kinases or GPCRs, implying similar applications for the target compound .
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Sulfonyl group : Enhances solubility and biological activity.
- Fluorophenyl moiety : Increases lipophilicity, potentially improving membrane permeability.
- Benzo[d]thiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Potential
Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective growth inhibition. For example, it showed an IC₅₀ of 1.61 µg/mL against A-431 human epidermoid carcinoma cells .
- Mechanistic Insights : The mechanism involves apoptosis induction through modulation of Bcl-2 family proteins and activation of caspases .
Antimicrobial Activity
The benzo[d]thiazole moiety is known for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : There is potential antifungal activity, particularly against strains resistant to conventional treatments .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Antiviral Properties :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
